molecular formula C28H33ClN4O5 B8139663 N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

Cat. No.: B8139663
M. Wt: 541.0 g/mol
InChI Key: WFIWLDDUUPFPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azd0530, also known as saracatinib, is a potent small-molecule inhibitor of the Src kinase family. It is an orally administered compound that has been investigated for its potential in treating various cancers and other diseases. Src kinases are non-receptor tyrosine kinases involved in the regulation of numerous cellular functions, including growth, adhesion, migration, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azd0530 involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods

Industrial production of Azd0530 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Azd0530 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Azd0530, which may have different biological activities and properties .

Mechanism of Action

Azd0530 exerts its effects by inhibiting the activity of Src family kinases. Src kinases play a critical role in various cellular signaling pathways, including those involved in cell growth, migration, and survival. By blocking the ATP binding site of Src kinases, Azd0530 effectively inhibits their activity, leading to reduced tumor growth and metastasis .

Properties

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O5/c1-33-9-4-18(5-10-33)6-13-35-20-14-22-25(24(15-20)38-19-7-11-34-12-8-19)28(31-16-30-22)32-26-21(29)2-3-23-27(26)37-17-36-23/h2-3,14-16,18-19H,4-13,17H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIWLDDUUPFPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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